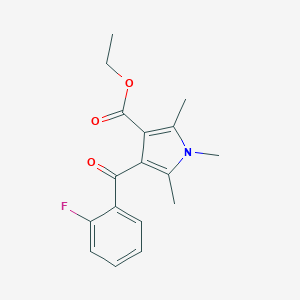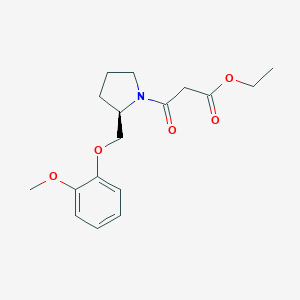
5-Aminothiophene-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminothiophene-2-thiol is a heterocyclic compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. This compound is a sulfur-containing heterocycle that possesses a unique chemical structure, making it a valuable tool for researchers in various fields. In
Wirkmechanismus
The mechanism of action of 5-Aminothiophene-2-thiol is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. This compound has been shown to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmitter regulation, respectively. Additionally, 5-Aminothiophene-2-thiol has been shown to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-Aminothiophene-2-thiol has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 5-Aminothiophene-2-thiol has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Moreover, this compound has been shown to have antimicrobial properties, which can inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Aminothiophene-2-thiol is its versatility in scientific research. This compound can be used as a building block in the synthesis of various biologically active molecules and as a ligand in the development of metal complexes for catalytic applications. Additionally, 5-Aminothiophene-2-thiol can be used in the fabrication of organic electronic devices. However, one of the limitations of this compound is its toxicity, which can limit its use in certain experiments. Moreover, 5-Aminothiophene-2-thiol is sensitive to air and moisture, which can affect its stability.
Zukünftige Richtungen
There are various future directions for the research and development of 5-Aminothiophene-2-thiol. One potential direction is the synthesis of novel biologically active molecules using 5-Aminothiophene-2-thiol as a building block. Additionally, the development of metal complexes using 5-Aminothiophene-2-thiol as a ligand for catalytic applications is an area of interest. Moreover, the fabrication of organic electronic devices using 5-Aminothiophene-2-thiol is an area that has significant potential. Furthermore, the investigation of the mechanism of action of 5-Aminothiophene-2-thiol and its biochemical and physiological effects is an area that requires further exploration.
Synthesemethoden
The synthesis method of 5-Aminothiophene-2-thiol can be achieved through various chemical reactions. One of the most common methods is the reaction of 2-chloro-5-nitrothiophene with ammonia, followed by reduction with hydrogen sulfide. Another method involves the reaction of 2-chloro-5-nitrothiophene with thiourea, followed by reduction with sodium hydrosulfide. Both methods yield high purity 5-Aminothiophene-2-thiol.
Wissenschaftliche Forschungsanwendungen
5-Aminothiophene-2-thiol has found applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. This compound has been used as a building block in the synthesis of various biologically active molecules, such as antitumor agents, anti-inflammatory agents, and antibacterial agents. Additionally, 5-Aminothiophene-2-thiol has been used as a ligand in the development of metal complexes for catalytic applications. Furthermore, this compound has been used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Eigenschaften
CAS-Nummer |
159504-43-5 |
|---|---|
Produktname |
5-Aminothiophene-2-thiol |
Molekularformel |
C4H5NS2 |
Molekulargewicht |
131.2 g/mol |
IUPAC-Name |
5-aminothiophene-2-thiol |
InChI |
InChI=1S/C4H5NS2/c5-3-1-2-4(6)7-3/h1-2,6H,5H2 |
InChI-Schlüssel |
JAILOQHMXXBWQT-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)S)N |
Kanonische SMILES |
C1=C(SC(=C1)S)N |
Synonyme |
2-Thiophenethiol,5-amino-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)



![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)



